molecular formula C27H42O13 B1164390 Nudifloside D CAS No. 454212-54-5

Nudifloside D

Cat. No.: B1164390
CAS No.: 454212-54-5
M. Wt: 574.6 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nudifloside D is a secoiridoid glucoside derived from the plant Callicarpa nudiflora, which is traditionally used in Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-proliferative, and angiogenesis-inhibiting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nudifloside D typically involves the extraction of the compound from Callicarpa nudiflora. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Nudifloside D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Nudifloside D has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical studies and for the synthesis of derivatives.

    Biology: Studied for its effects on cellular processes such as endothelial-to-mesenchymal transition and angiogenesis.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation, cancer, and other diseases.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Nudifloside D exerts its effects through several mechanisms:

Comparison with Similar Compounds

  • Nudifloside A
  • Nudifloside B
  • Nudifloside C

Comparison: Nudifloside D is unique due to its specific inhibitory effects on Ezrin phosphorylation, which is not as pronounced in other similar compounds. Additionally, its ability to modulate multiple cellular pathways makes it a versatile compound for therapeutic applications .

Properties

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(1R,2S,3S,5S)-3-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-5-methylcyclopentyl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O13/c1-5-14-15(7-20(31)37-10-16-12(2)6-18(30)21(16)13(3)8-28)17(25(35)36-4)11-38-26(14)40-27-24(34)23(33)22(32)19(9-29)39-27/h5,11-13,15-16,18-19,21-24,26-30,32-34H,6-10H2,1-4H3/b14-5+/t12-,13-,15-,16+,18-,19+,21-,22+,23-,24+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVRPFGHXCDNLO-CFIFTEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(CC(C3C(C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H](C[C@@H]([C@H]3[C@@H](C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nudifloside D
Reactant of Route 2
Reactant of Route 2
Nudifloside D
Reactant of Route 3
Nudifloside D
Reactant of Route 4
Nudifloside D
Reactant of Route 5
Nudifloside D
Reactant of Route 6
Nudifloside D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.